molecular formula C7H12ClN3 B2566772 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1423031-88-2

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2566772
CAS No.: 1423031-88-2
M. Wt: 173.64
InChI Key: NQEWUHRAFSGOQE-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutyl group at position 3 and a methyl group at position 3. The cyclobutyl group introduces steric and electronic effects distinct from other alkyl or aryl substituents, which may influence reactivity, binding affinity, and pharmacokinetics.

Properties

IUPAC Name

3-cyclobutyl-5-methyl-1H-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWUHRAFSGOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at the N1 and N2 positions. The cyclobutyl group influences steric and electronic effects, directing reactivity toward specific sites.

  • Example : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives.

  • Key Observation : Alkylation occurs preferentially at the N1 position due to reduced steric hindrance compared to the N2 site.

Oxidation Reactions

The methyl group at position 5 can be oxidized under controlled conditions:

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : Formation of a carboxylic acid derivative (5-carboxy-3-cyclobutyl-1H-1,2,4-triazole) .

Cycloaddition Reactions

The triazole participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

  • Conditions : Heating with Cu(I) catalysts in DMF .

  • Product : Formation of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Yield Key Reference
N-AlkylationAlkyl halide, K₂CO₃, DMF, 80°C65–75%
OxidationKMnO₄, H₂SO₄, H₂O, 60°C45–55%
[3+2] CycloadditionCuI, PPh₃, DMF, 120°C50–60%
Deprotonation/ComplexationNaH, THF, followed by CuSO₄70–80%

Major Reaction Products

Key derivatives synthesized from this compound include:

  • N1-Methylated Triazole : Bioactive intermediate in kinase inhibitors .

  • 5-Carboxy Triazole : Precursor for metal-organic frameworks (MOFs).

  • Fused Heterocycles : Pyrazolo-triazole hybrids with antiviral activity (IC₅₀ = 0.2–1.5 μM against β-coronaviruses) .

Antimicrobial Activity

Derivatives exhibit inhibition of Candida albicans (MIC = 8–16 μg/mL) by targeting fungal cytochrome P450 enzymes .

Kinase Inhibition

N-Alkylated derivatives bind to CSNK2A1 kinase via hydrogen bonds with Lys68 and Val116 residues (binding affinity: K<sub>d</sub> = 12 nM) .

Structural Insights

  • X-ray crystallography reveals coplanarity between the triazole and phenyl rings in inhibitors (dihedral angle = 3.5–9.9°) .

  • The cyclobutyl group enhances rigidity, improving binding to hydrophobic enzyme pockets .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
One of the most significant applications of 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus. For instance, compounds structurally similar to 3-cyclobutyl-5-methyl-1H-1,2,4-triazole have shown minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM against this pathogen . The presence of the cyclobutyl group enhances the compound's interaction with bacterial enzymes, potentially leading to improved efficacy compared to other triazole derivatives.

Antifungal and Antiviral Properties
Triazole derivatives are also known for their antifungal and antiviral activities. The compound has been explored for its potential to inhibit fungal growth and viral replication. Studies have highlighted the effectiveness of triazole compounds in treating infections caused by fungi and viruses, making them valuable in pharmaceutical formulations .

Anti-inflammatory Effects
Research has indicated that triazole derivatives can act as Janus kinase inhibitors, which are crucial in managing inflammatory diseases . The application of this compound in this context suggests its potential use in therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease.

Agricultural Applications

Fungicides and Pesticides
Due to their antifungal properties, triazoles are widely used in agriculture as fungicides. Compounds like this compound can be formulated into agricultural products aimed at protecting crops from fungal pathogens. This application is particularly important for maintaining crop yield and quality .

Plant Growth Regulators
Some studies have suggested that triazole compounds can function as plant growth regulators by influencing hormone levels within plants. This property can enhance growth rates and improve resistance to environmental stresses .

Material Science Applications

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing new materials with specific properties. For example, it has been incorporated into polymer matrices to enhance mechanical strength and thermal stability . The compound's ability to form hydrogen bonds contributes to the formation of robust networks within these materials.

Case Studies

Study Application Findings
Antibacterial Activity Study Antimicrobial3-cyclobutyl derivatives showed MICs as low as 10.1 μM against S. aureus .
Agricultural Application FungicideDemonstrated effectiveness against common agricultural fungal pathogens .
Material Science Research Polymer EnhancementImproved mechanical properties when integrated into polymer composites .

Mechanism of Action

The mechanism of action of 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Substituent Variations

The 1,2,4-triazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
3-Cyclobutyl-5-methyl-1H-1,2,4-triazole HCl 3-cyclobutyl, 5-methyl Likely C₇H₁₁ClN₄ ~186.6 (estimated) Cycloalkyl group for rigidity
3-Chloro-4-methyl-5-propyl-4H-1,2,4-triazole 3-Cl, 4-methyl, 5-propyl C₇H₁₁ClN₃ 188.68 Halogen and alkyl substituents
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Hybrid triazole-pyrazole systems Varies ~250–300 Antibacterial/antifungal activity
5-Aryl-1H-1,2,4-triazoles (e.g., COX-2 inhibitors) 5-aryl (e.g., 4-methylsulfonylphenyl) C₁₆H₁₃F₃N₄O₂S 382.36 Anti-inflammatory applications
Key Observations:
  • Cyclobutyl vs.
  • Hydrochloride Salts: The hydrochloride form improves aqueous solubility, critical for bioavailability, as seen in methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride () .

Pharmacological and Industrial Relevance

  • COX-2 Inhibition : Aryl-substituted triazoles () exhibit anti-inflammatory properties, though cycloalkyl variants like the target compound may offer reduced off-target effects .
  • Material Science : The steric bulk of cyclobutyl groups could stabilize metal-organic frameworks (MOFs) or catalysts, though this remains unexplored in the evidence.

Biological Activity

3-Cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the triazole class of heterocycles, which are known for their broad pharmacological applications. The structural formula can be represented as follows:

C8H12ClN3\text{C}_8\text{H}_{12}\text{ClN}_3

1. Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit notable antimicrobial and antifungal activities. Specifically, this compound has shown efficacy against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the compound's ability to inhibit key enzymes involved in cell wall synthesis in bacteria. This inhibition disrupts cellular integrity and leads to cell death .
Microorganism Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansSignificant antifungal effect

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer types including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell Line IC50 (µM) Effect Reference
HCT1162.70Induces apoptosis
MCF-74.76Inhibits proliferation
A5497.72Induces cell cycle arrest

The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

3. Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.

  • Research Findings : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assessment : In a comparative study involving various triazole derivatives, this compound was found to be one of the most potent compounds against HCT116 cells with an IC50 value of 2.70 µM .

Q & A

Q. Advanced Research Focus

  • Waste stream management : Recover unreacted hydrazines via ion-exchange resins to reduce aquatic toxicity .
  • Green solvents : Replace DMF or chloroform with cyclopentyl methyl ether (CPME) for lower environmental impact .
  • Catalyst recycling : Immobilize transition metals (e.g., Pd on carbon) to minimize heavy metal discharge .

How do steric effects influence the pharmacological activity of 3-cyclobutyl-substituted triazoles?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Cyclobutyl’s rigid structure restricts rotational freedom, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of cyclobutyl analogs vs. smaller (methyl) or bulkier (phenyl) substituents to identify optimal steric bulk .

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